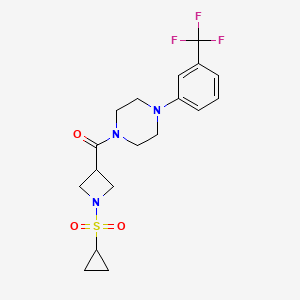
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H22F3N3O3S and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of neurological and pain-related disorders. This article synthesizes various research findings and case studies related to its biological activity, highlighting its mechanisms, efficacy, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure characterized by a cyclopropylsulfonyl group attached to an azetidine ring, along with a piperazine moiety substituted with a trifluoromethyl group. Its molecular formula can be represented as follows:
This complex structure is pivotal for its interaction with biological targets.
Research indicates that this compound may act as a modulator of certain neurotransmitter systems, particularly those involved in pain perception and neurological function. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and pain modulation.
Key Mechanisms Identified:
- Receptor Modulation : The compound has been shown to interact with serotonin receptors, potentially influencing analgesic pathways.
- Neuroprotective Effects : Preliminary studies suggest that it may exert neuroprotective effects, which could be beneficial in conditions like neuropathic pain.
Antinociceptive Activity
A significant study investigated the antinociceptive properties of related compounds featuring the piperazine structure. The results demonstrated that these compounds exhibited notable analgesic effects in animal models of neuropathic pain. For instance, a related compound showed effective reduction in tactile allodynia and hyperalgesia in the chronic constriction injury (CCI) model of neuropathic pain.
| Compound | ED50 (mg/kg) | Test Model | Effect |
|---|---|---|---|
| LPP1 | 1.5 | Von Frey Test | Significant antinociception |
| Pregabalin | 15.4 | Von Frey Test | Significant antinociception |
Neuroprotective Studies
Microscopic examinations revealed that treatment with compounds similar to this compound resulted in increased levels of nerve growth factor (NGF), indicating potential neuroprotective properties that may aid in recovery from nerve injuries.
Case Studies
Case Study 1: Neuropathic Pain Management
In a controlled study involving mice with induced neuropathic pain, administration of the compound led to significant improvements in pain thresholds compared to control groups. The results were measured using both behavioral tests (e.g., von Frey test) and biochemical assays assessing NGF levels.
Case Study 2: Depression and Anxiety Models
Further research into the compound's effects on mood disorders showed promise in reducing anxiety-like behaviors in rodent models. This suggests that the compound may have dual action, addressing both pain and mood disorders through its pharmacological profile.
Propiedades
IUPAC Name |
(1-cyclopropylsulfonylazetidin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O3S/c19-18(20,21)14-2-1-3-15(10-14)22-6-8-23(9-7-22)17(25)13-11-24(12-13)28(26,27)16-4-5-16/h1-3,10,13,16H,4-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXOLDNKGUHXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













